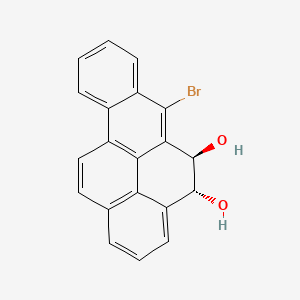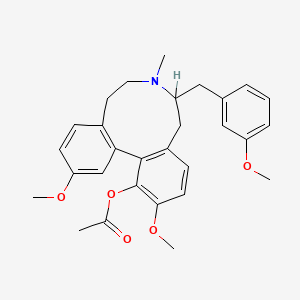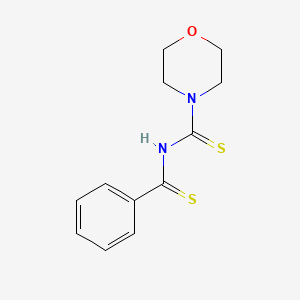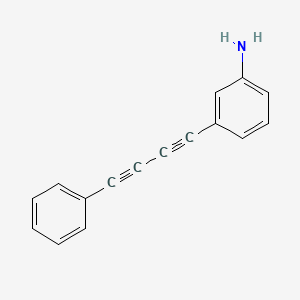
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline is an organic compound characterized by a phenyl group attached to a butadiyne chain, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline typically involves the coupling of phenylacetylene with aniline derivatives. One common method is the oxidative acetylene coupling, which uses copper catalysts to facilitate the formation of the butadiyne linkage . Another approach involves the direct synthesis of unsymmetrical 1,3-butadiynes from calcium carbide and aryl iodides . This method is advantageous due to its high productivity and selectivity, as well as its tolerance for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing robust catalytic systems to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced butadiyne compounds, and various substituted phenyl and aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and macrocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline involves its interaction with molecular targets through its conjugated butadiyne system. This interaction can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to undergo oxidative and reductive transformations also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(4-Phenylbuta-1,3-diyn-1-yl)aniline is unique due to its specific structural arrangement, which combines a butadiyne linkage with an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82690-38-8 |
|---|---|
Molekularformel |
C16H11N |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
3-(4-phenylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C16H11N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,11-13H,17H2 |
InChI-Schlüssel |
ZXCJPZATEVLOQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


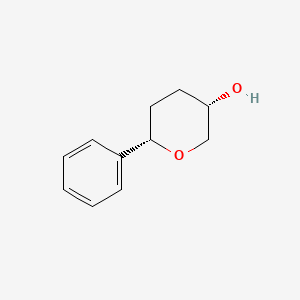
phosphane](/img/structure/B14416070.png)
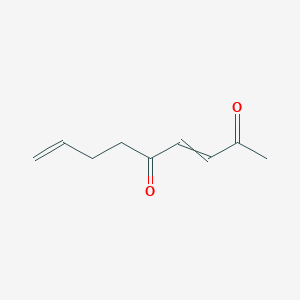
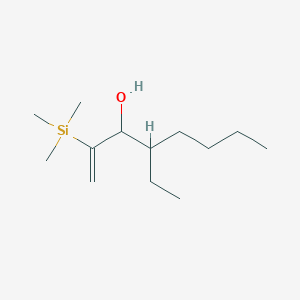


![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)

